molecular formula C7H4BrFN2 B15251021 6-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine

6-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B15251021
M. Wt: 215.02 g/mol
InChI Key: MABVHZBCRIAKEJ-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both bromine and fluorine atoms. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by the introduction of bromine and fluorine substituents. One common method involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]pyridine ring. Subsequent halogenation reactions introduce the bromine and fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

6-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Biological Research: The compound is studied for its biological activities, including its effects on cell proliferation and apoptosis.

    Chemical Biology: It serves as a probe to study various biological pathways and molecular interactions.

    Industrial Applications: The compound is used in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 6-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the fluorine atom but shares the pyrrolo[2,3-b]pyridine core.

    3-Fluoro-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine atom but contains the fluorine substituent.

    6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine: Contains a chlorine atom instead of fluorine.

Uniqueness

6-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in medicinal chemistry and biological research.

Biological Activity

6-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). The presence of bromine and fluorine in its structure enhances its reactivity and biological profile, making it a subject of research in drug discovery and development.

Chemical Structure and Properties

The chemical formula for this compound is C7H4BrFN2C_7H_4BrFN_2. The unique combination of halogens (bromine and fluorine) contributes to its distinct reactivity and biological activity. The compound's structure can be represented as follows:

Structure C7H4BrFN2\text{Structure }C_7H_4BrFN_2

Research indicates that this compound acts primarily through the inhibition of FGFR signaling pathways. Abnormal activation of these pathways is implicated in various cancers, making this compound a promising candidate for cancer therapy. In vitro studies have shown that derivatives exhibit potent inhibitory effects on FGFRs, leading to reduced proliferation and increased apoptosis in cancer cell lines .

In Vitro Studies

A variety of studies have demonstrated the biological activity of this compound:

  • Cell Proliferation Inhibition : Derivatives of this compound have shown significant inhibition of cancer cell proliferation. For instance, specific derivatives were tested against breast cancer cell lines, resulting in notable reductions in cell viability .
  • Apoptosis Induction : The compound has been observed to induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analyses help identify key modifications that enhance biological activity against specific cancer types. The presence of bromine and fluorine atoms significantly influences the compound's pharmacological profile.

Compound NameSimilarityUnique Features
5-Bromo-1H-pyrrolo[2,3-b]pyridine0.71Lacks fluorine substitution; different reactivity profile
5-Fluoro-1H-pyrrolo[2,3-b]pyridine0.75Contains only fluorine; may exhibit different biological activity
6-Bromo-1H-pyrrolo[2,3-b]pyridine0.67Different substitution pattern; potential for varied interactions

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. One common synthetic route includes the reaction of 5-chloro-2,3,6-trifluoropyridine with suitable reagents under controlled conditions to form the desired pyrrolo[2,3-b]pyridine structure .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Breast Cancer Models : In vitro studies demonstrated that derivatives could inhibit FGFR signaling effectively, leading to decreased tumor cell proliferation and enhanced apoptosis.
  • Targeted Therapy Development : Ongoing research aims to optimize derivatives for improved selectivity and potency against specific cancer types.

Properties

Molecular Formula

C7H4BrFN2

Molecular Weight

215.02 g/mol

IUPAC Name

6-bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C7H4BrFN2/c8-6-2-1-4-5(9)3-10-7(4)11-6/h1-3H,(H,10,11)

InChI Key

MABVHZBCRIAKEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)F)Br

Origin of Product

United States

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